molecular formula C14H23Cl2NO B12688238 2-(2-Chloro-6-(isopropyl)-3-methylphenoxy)ethyl(dimethyl)ammonium chloride CAS No. 93962-93-7

2-(2-Chloro-6-(isopropyl)-3-methylphenoxy)ethyl(dimethyl)ammonium chloride

Cat. No.: B12688238
CAS No.: 93962-93-7
M. Wt: 292.2 g/mol
InChI Key: LLLHXDVZKCNHDF-UHFFFAOYSA-M
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Description

The compound identified by the European Inventory of Existing Commercial Chemical Substances number 300-731-8 is known as agarose. Agarose is a polysaccharide extracted from seaweed, specifically from the genera Gelidium and Gracilaria. It is widely used in molecular biology and biochemistry for its gel-forming properties, which make it an ideal medium for gel electrophoresis and other laboratory techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

Agarose is typically extracted from seaweed through a series of steps that include washing, boiling, and filtration. The seaweed is first washed to remove impurities and then boiled in water to extract the agar. The agar solution is then filtered to remove any remaining solid particles. The filtered solution is cooled to form a gel, which is then dehydrated and ground into a powder.

Industrial Production Methods

In industrial settings, the production of agarose involves large-scale extraction processes. The seaweed is harvested and processed in large vats where it is boiled and filtered. The resulting agar solution is then subjected to further purification steps, including ion exchange chromatography and gel filtration, to obtain high-purity agarose suitable for laboratory use.

Chemical Reactions Analysis

Types of Reactions

Agarose primarily undergoes hydrolysis reactions. When subjected to acidic or basic conditions, the glycosidic bonds in agarose can be cleaved, resulting in the formation of smaller sugar units.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Agarose can be oxidized using reagents like periodic acid, which cleaves the vicinal diols in the polysaccharide chain.

Major Products

    Hydrolysis: Monosaccharides such as galactose and 3,6-anhydro-L-galactose.

    Oxidation: Aldehydes and carboxylic acids derived from the cleavage of the polysaccharide chain.

Scientific Research Applications

Agarose is extensively used in various scientific fields:

    Molecular Biology: Agarose gel electrophoresis is a standard technique for the separation and analysis of nucleic acids (DNA and RNA). The gel matrix allows for the resolution of fragments based on size.

    Biochemistry: Agarose is used in affinity chromatography for the purification of proteins, antibodies, and other biomolecules. The gel’s porous structure facilitates the binding and elution of target molecules.

    Medicine: Agarose is used in the preparation of culture media for microbiological studies. It provides a solid surface for the growth of microorganisms.

    Industry: Agarose is employed in the food industry as a gelling agent and stabilizer in various products, including desserts and dairy items.

Mechanism of Action

Agarose exerts its effects primarily through its gel-forming properties. When dissolved in hot water and then cooled, agarose forms a gel matrix due to the formation of hydrogen bonds between the polysaccharide chains. This gel matrix can trap and separate molecules based on their size and charge, making it useful for electrophoresis and chromatography applications.

Comparison with Similar Compounds

Similar Compounds

    Agar: Like agarose, agar is also derived from seaweed and has similar gelling properties. agar contains additional components such as agaropectin, which can affect its gel strength and melting temperature.

    Polyacrylamide: Used in polyacrylamide gel electrophoresis (PAGE), polyacrylamide gels offer higher resolution for smaller molecules compared to agarose gels. polyacrylamide is synthetic and can be toxic, whereas agarose is natural and non-toxic.

    Gelatin: Derived from animal collagen, gelatin forms gels similar to agarose but is primarily used in food and pharmaceutical applications. Gelatin gels are less stable at higher temperatures compared to agarose gels.

Uniqueness

Agarose is unique due to its high gel strength, low melting temperature, and non-toxic nature. These properties make it particularly suitable for applications in molecular biology and biochemistry, where high purity and stability are essential.

Properties

CAS No.

93962-93-7

Molecular Formula

C14H23Cl2NO

Molecular Weight

292.2 g/mol

IUPAC Name

3-chloro-4-methyl-2-(3-methylbutoxy)-1-propan-2-ylpyridin-1-ium;chloride

InChI

InChI=1S/C14H23ClNO.ClH/c1-10(2)7-9-17-14-13(15)12(5)6-8-16(14)11(3)4;/h6,8,10-11H,7,9H2,1-5H3;1H/q+1;/p-1

InChI Key

LLLHXDVZKCNHDF-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=[N+](C=C1)C(C)C)OCCC(C)C)Cl.[Cl-]

Origin of Product

United States

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